molecular formula C14H18ClNO2 B255759 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Katalognummer B255759
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: FMSPNYOSQNXXLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether, also known as Suvorexant, is a novel drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia.

Wirkmechanismus

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether acts as a selective antagonist of the orexin receptors, which are involved in the regulation of wakefulness and sleep. By blocking the binding of orexin to its receptors, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether reduces the activity of the wake-promoting neurons and promotes sleep.
Biochemical and Physiological Effects:
4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been shown to have minimal effects on the cardiovascular and respiratory systems. However, it may cause some adverse effects, such as dizziness, headache, and somnolence. 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has a relatively long half-life of around 12 hours, which may result in residual effects on the cognitive and motor functions.

Vorteile Und Einschränkungen Für Laborexperimente

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has several advantages for laboratory experiments, such as its high potency and selectivity for the orexin receptors, which allows for precise manipulation of the sleep-wake cycle. However, its long half-life and potential side effects may limit its use in some experimental designs.

Zukünftige Richtungen

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has the potential to be used in the treatment of various sleep disorders and other neurological disorders. Future research should focus on optimizing the dosing regimen and investigating the long-term effects of 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether on the sleep-wake cycle and cognitive function. Moreover, the development of more selective and potent orexin receptor antagonists may provide new opportunities for the treatment of sleep disorders and other related conditions.
Conclusion:
In conclusion, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether is a novel drug that has been approved for the treatment of insomnia. It acts as a selective antagonist of the orexin receptors, which are involved in the regulation of wakefulness and sleep. 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been extensively studied in various scientific research fields and has shown promising results for the treatment of sleep disorders and other neurological conditions. However, its long half-life and potential side effects may limit its use in some experimental designs. Further research is needed to optimize its dosing regimen and investigate its long-term effects.

Synthesemethoden

The synthesis of 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether involves the condensation of 4-chlorobenzoyl chloride with 4-methylpiperidine followed by the reaction with diethyl oxalate. The resulting compound is then treated with sodium hydroxide to obtain the final product. The yield of the synthesis process is around 30%.

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been extensively studied in various scientific research fields, including pharmacology, neuroscience, and sleep medicine. It has been shown to be effective in reducing the time to fall asleep and increasing the total sleep time. Moreover, 4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether has been investigated for its potential therapeutic applications in other disorders, such as anxiety, depression, and addiction.

Eigenschaften

Produktname

4-Chlorophenyl 2-(4-methyl-1-piperidinyl)-2-oxoethyl ether

Molekularformel

C14H18ClNO2

Molekulargewicht

267.75 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C14H18ClNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3

InChI-Schlüssel

FMSPNYOSQNXXLA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Kanonische SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.